molecular formula C15H16N4O2 B276372 ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate

ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate

Numéro de catalogue B276372
Poids moléculaire: 284.31 g/mol
Clé InChI: AAHUUDOWEGRWFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is also known as EAI045, and it has shown promising results in cancer research.

Mécanisme D'action

EAI045 binds to a specific pocket in the FLT3 protein, which prevents the protein from functioning correctly. FLT3 is a receptor tyrosine kinase, which means it activates signaling pathways that promote cell growth and division. EAI045 inhibits the activation of these pathways, which slows down or stops the growth of cancer cells.
Biochemical and Physiological Effects
EAI045 has shown significant biochemical and physiological effects in cancer cells. In AML cells, EAI045 inhibits FLT3 phosphorylation, which is a critical step in the activation of FLT3 signaling pathways. EAI045 also induces apoptosis, which is programmed cell death. Apoptosis is a natural process that occurs in healthy cells, but cancer cells often evade apoptosis. EAI045 induces apoptosis in cancer cells, which results in cell death.

Avantages Et Limitations Des Expériences En Laboratoire

EAI045 has several advantages for lab experiments. It is a potent inhibitor of FLT3, which makes it an excellent tool for studying FLT3 signaling pathways. EAI045 has also shown promising results in preclinical studies, which suggests that it may be an effective treatment for AML. However, EAI045 has limitations for lab experiments. It is a complex molecule, which makes the synthesis method challenging. EAI045 also has limited solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for EAI045 research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the pharmacokinetics and pharmacodynamics of EAI045 in animal models. This information is crucial for determining the efficacy and safety of EAI045 as a potential treatment for AML. Additionally, researchers can investigate the potential of EAI045 in combination with other therapies, such as chemotherapy or immunotherapy. Finally, researchers can study the potential of EAI045 in other cancer types that have FLT3 mutations, such as acute lymphoblastic leukemia (ALL) or solid tumors.
Conclusion
In conclusion, EAI045 is a promising compound in cancer research. It inhibits the activity of FLT3, which slows down or stops the growth of cancer cells. EAI045 has shown significant biochemical and physiological effects in cancer cells, specifically in AML. While EAI045 has limitations for lab experiments, it has several advantages, such as its potency as an FLT3 inhibitor. There are several future directions for EAI045 research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, investigating combination therapies, and studying other cancer types with FLT3 mutations.

Méthodes De Synthèse

The synthesis of EAI045 involves the reaction of ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate with a specific reagent. The synthesis method is complex and requires a skilled chemist to perform the reaction. The yield of EAI045 is moderate, and the purity of the final product is crucial for further scientific research.

Applications De Recherche Scientifique

EAI045 has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). AML is a type of blood cancer that is difficult to treat, and current therapies have limited success rates. EAI045 targets a specific protein called FLT3, which is often mutated in AML patients. FLT3 mutations lead to uncontrolled cell growth and division, which results in cancer. EAI045 inhibits the activity of FLT3, which slows down or stops the growth of cancer cells.

Propriétés

Formule moléculaire

C15H16N4O2

Poids moléculaire

284.31 g/mol

Nom IUPAC

ethyl 4-amino-2-(2,3-dihydroindol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N4O2/c1-2-21-14(20)11-9-17-15(18-13(11)16)19-8-7-10-5-3-4-6-12(10)19/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18)

Clé InChI

AAHUUDOWEGRWFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C32

SMILES canonique

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C32

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.